molecular formula C12H20O4 B1248574 (-)-11-Hydroxy-9,10-dihydrojasmonic acid

(-)-11-Hydroxy-9,10-dihydrojasmonic acid

Cat. No.: B1248574
M. Wt: 228.28 g/mol
InChI Key: ZJPORBFEYXKGKA-VXRWAFEHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Jasmonate Family of Plant Hormones in Plant Physiology

The jasmonates are a class of lipid-based plant hormones that play pivotal roles in a multitude of physiological and developmental processes. nih.govnih.gov These signaling molecules, derived from fatty acids, are central to plant life, regulating everything from growth and development to defense against environmental challenges. oup.com The jasmonate family includes jasmonic acid (JA), its precursors, and its various metabolites, such as methyl jasmonate (MeJA) and amino acid conjugates like jasmonoyl-isoleucine (JA-Ile). nih.govoup.com

The biosynthesis of jasmonates originates from α-linolenic acid, a fatty acid found in chloroplast membranes. oup.com This process involves a series of enzymatic reactions that occur in different cellular compartments, including the chloroplasts and peroxisomes. mdpi.com The core signaling pathway for jasmonates involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex (SCFCOI1). oup.com In the presence of the bioactive hormone JA-Ile, COI1 interacts with Jasmonate ZIM-domain (JAZ) repressor proteins, leading to their degradation and the subsequent activation of transcription factors that regulate the expression of JA-responsive genes. oup.comoup.com

Jasmonates are instrumental in orchestrating plant responses to both biotic stresses, such as attacks by herbivores and necrotrophic pathogens, and abiotic stresses like drought and salinity. oup.comnih.gov Their functions also extend to developmental processes, including root growth, fruit ripening, pollen development, and senescence. nih.gov The concentration and activity of different jasmonates are tightly regulated, allowing the plant to fine-tune its response to specific stimuli and manage the trade-off between growth and defense. nih.gov

Role of Oxylipins as Signaling Molecules in Plant Systems

Oxylipins are a large and diverse family of oxygenated fatty acids that function as crucial signaling molecules in plants. nih.govnih.gov The jasmonate family represents the best-characterized group of plant oxylipins. frontiersin.org These compounds are formed from polyunsaturated fatty acids through either enzymatic pathways, primarily initiated by lipoxygenase (LOX) enzymes, or non-enzymatic processes involving reactive oxygen species (ROS). nih.govfrontiersin.org

The oxylipin biosynthetic pathway is a complex network with several branches, leading to a wide array of bioactive compounds. aocs.organnualreviews.org Depending on the initial oxygenation position on the fatty acid chain, the pathway can be divided into the 9-LOX and 13-LOX branches, each producing distinct sets of oxylipins with specific signaling roles. annualreviews.org Jasmonic acid itself is a product of the 13-LOX pathway. frontiersin.org

Oxylipins are integral to the plant's innate immunity and stress response systems. nih.gov They accumulate in response to wounding, pathogen infection, and various other environmental stresses. nih.gov Beyond the well-studied jasmonates, other oxylipins, including hydroxy fatty acids and phytoprostanes, are also recognized for their significant signaling roles in mediating plant defense and developmental processes. nih.govnih.gov The diversity of oxylipins allows for a nuanced and highly regulated signaling network that can respond to a wide array of internal and external cues.

Specific Focus on (-)-11-Hydroxy-9,10-dihydrojasmonic Acid within the Jasmonate Pathway

Within the complex metabolic network of jasmonates, modification of the core jasmonic acid structure is a key mechanism for regulating hormone activity. Hydroxylation, the addition of a hydroxyl group, is a common metabolic fate for jasmonic acid and its derivatives. mdpi.com This modification often serves to alter the biological activity of the hormone, frequently leading to its inactivation or preparing it for further conjugation, such as glycosylation. nih.gov

One such modified compound is This compound . This molecule is a derivative of dihydrojasmonic acid, which itself is a known plant growth regulator that inhibits seed germination and radicle growth at high concentrations. caymanchem.com The structure of this compound features two key modifications from jasmonic acid: the reduction of the double bond in the pentenyl side chain (making it a "dihydro" compound) and the addition of a hydroxyl group at the 11th carbon position.

While direct and extensive research on the specific biological activity of this compound is limited, its existence is confirmed through the identification of its glycosylated form, this compound 11-beta-D-glucoside, as a plant metabolite. nih.govebi.ac.uk The formation of this glucoside suggests that this compound is an intermediate in the metabolic pathway of jasmonates.

The hydroxylation of jasmonates, such as the conversion of JA-Ile to 12-OH-JA-Ile, has traditionally been viewed as an inactivation step. However, recent studies have shown that some hydroxylated forms, like 12-OH-JA-Ile, can retain bioactivity and signal through the canonical jasmonate pathway, suggesting a more complex role in modulating the hormonal response. nih.gov It is plausible that this compound plays a similar role in fine-tuning jasmonate signaling, possibly acting as a less active form or a precursor for conjugation and transport within the plant. The number and position of hydroxyl groups can be critical factors affecting the elicitation activity of jasmonate compounds. nih.gov

Table of Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-[(1R,2R)-2-(4-hydroxypentyl)-3-oxocyclopentyl]acetic acid

InChI

InChI=1S/C12H20O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h8-10,13H,2-7H2,1H3,(H,15,16)/t8?,9-,10-/m1/s1

InChI Key

ZJPORBFEYXKGKA-VXRWAFEHSA-N

Isomeric SMILES

CC(CCC[C@@H]1[C@H](CCC1=O)CC(=O)O)O

Canonical SMILES

CC(CCCC1C(CCC1=O)CC(=O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 11 Hydroxy 9,10 Dihydrojasmonic Acid

Precursor Compounds and Initial Enzymatic Steps in Jasmonate Biogenesis

The journey to (-)-11-Hydroxy-9,10-dihydrojasmonic acid begins with the general jasmonate biosynthetic pathway, which originates in the chloroplasts. The primary precursor for this pathway is α-linolenic acid (α-LeA), an 18-carbon polyunsaturated fatty acid that is typically released from chloroplast membrane lipids by the action of lipases. oup.comnih.gov

Role of Lipoxygenase (LOX) in Fatty Acid Hydroperoxidation

The first committed step in jasmonate biosynthesis is the oxygenation of free α-linolenic acid. oup.comresearchgate.net This reaction is catalyzed by 13-lipoxygenase (13-LOX), an enzyme that stereo-specifically inserts molecular oxygen into the fatty acid chain at the 13th carbon position. oup.comnih.gov This hydroperoxidation reaction yields (13S)-hydroperoxy-linolenic acid (13-HPOT), which serves as the substrate for the subsequent enzymatic steps. oup.com The LOX-catalyzed reaction is a critical control point, initiating the flow of fatty acids into the oxylipin pathway. oup.com

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) in Cyclopentenone Formation

Following its formation, 13-HPOT is rapidly metabolized by two key enzymes that are often physically associated with chloroplast membranes. nih.gov First, Allene Oxide Synthase (AOS), an unusual cytochrome P450 enzyme (CYP74A), catalyzes the dehydration of 13-HPOT to form an unstable allene oxide, (13S)-12,13-epoxy-octadecatrienoic acid. oup.comnih.gov

This unstable intermediate is then subjected to the action of Allene Oxide Cyclase (AOC). nih.gov The AOC enzyme is of particular importance as it facilitates the cyclization of the allene oxide, establishing the characteristic cyclopentenone ring structure and the natural stereoisomeric form of jasmonates. nih.gov The product of this reaction is (cis)-(+)-12-oxophytodienoic acid (12-OPDA). nih.govfrontiersin.org

Conversion of 12-Oxophytodienoic Acid (12-OPDA) and Related Intermediates in Peroxisomes

The biosynthesis of jasmonates continues in the peroxisomes, requiring the transport of 12-OPDA from the chloroplast. nih.gov This transport into the peroxisomal matrix is facilitated by specific transporters like the ATP-binding cassette (ABC) transporter COMATOSE (CTS)/PEROXISOMAL ABC TRANSPORTER 1 (PXA1). youtube.comresearchgate.net

Once inside the peroxisome, 12-OPDA undergoes reduction of its cyclopentenone ring. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3), which utilizes NADPH to reduce the double bond in the ring, yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). nih.govyoutube.com

The final steps in the formation of the immediate precursor to the title compound involve the shortening of the octanoic acid side chain via β-oxidation. ebi.ac.uk This process requires the activation of OPC-8:0 to its Coenzyme A (CoA) ester, a reaction catalyzed by an OPC-8:0 CoA ligase. nih.gov Subsequently, three successive cycles of the β-oxidation spiral, involving acyl-CoA oxidase, multifunctional protein, and 3-ketoacyl-CoA thiolase, shorten the side chain by two carbons in each cycle, ultimately yielding jasmonic acid (JA). nih.gov The saturation of the pentenyl side chain to form dihydrojasmonic acid occurs through the action of OPR3 prior to or during the β-oxidation cycles.

Specific Hydroxylation and Derivatization Pathways Leading to this compound

Hydroxylation represents a key step in the catabolism and functional diversification of jasmonates, often leading to their inactivation or modification of their biological activity. oup.comnih.gov The formation of this compound from dihydrojasmonic acid is achieved through such a hydroxylation reaction.

While the specific enzyme responsible for the C-11 hydroxylation of dihydrojasmonic acid has not been definitively identified, this type of reaction in phytohormone metabolism is commonly catalyzed by cytochrome P450 monooxygenases (P450s). nih.govyoutube.com Research on related jasmonates has shown that enzymes from the CYP94 family are responsible for the ω-hydroxylation of jasmonoyl-L-isoleucine (JA-Ile) at the C-12 position to form 12-OH-JA-Ile. oup.comnih.gov Specifically, CYP94B3 and CYP94C1 have been identified as JA-Ile-12-hydroxylases. oup.comnih.gov Furthermore, the enzyme CYP94C1 from Arabidopsis thaliana has been shown to hydroxylate fatty acids of various chain lengths, including in-chain hydroxylation at the C-10, C-11, and C-12 positions of lauric acid. nih.gov It is therefore highly probable that a related, or perhaps the same, cytochrome P450 enzyme is responsible for the specific hydroxylation of the pentyl side chain of dihydrojasmonic acid at the C-11 position to yield this compound.

Metabolic Conjugation of this compound

Further metabolic diversification occurs through conjugation, where molecules are attached to the core hormone structure. This process can alter the solubility, transport, and biological activity of the compound.

Glucosylation Pathways and Formation of Glucosides (e.g., 11-β-D-glucoside)

A primary conjugation pathway for hydroxylated jasmonates is glucosylation, the attachment of a glucose molecule. The existence of this compound 11-β-D-glucoside has been confirmed as a plant metabolite. nih.govebi.ac.uk This compound features a β-D-glucopyranosyl residue attached to the hydroxyl group at the 11th position of this compound via a glycosidic linkage. nih.gov

This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer a glucose moiety from an activated sugar donor, UDP-glucose, to an acceptor molecule. nih.gov While the specific UGT that catalyzes the formation of the 11-β-D-glucoside of this compound is yet to be characterized, UGTs are well-known to be involved in the glucosylation of various plant secondary metabolites, and their expression can be induced by jasmonates themselves. oup.comfrontiersin.org The glucosylation of the similar compound, 12-hydroxyjasmonic acid, is also a known metabolic process in plants, further supporting this pathway. nih.govresearchgate.net Glucosylation generally increases the water solubility of the jasmonate derivative, potentially facilitating its transport or storage within the plant cell, often in the vacuole.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme NameAbbreviationEnzyme ClassSubstrate(s)Product(s)Cellular Location
LipoxygenaseLOXOxidoreductaseα-Linolenic Acid(13S)-hydroperoxy-linolenic acid (13-HPOT)Chloroplast
Allene Oxide SynthaseAOSCytochrome P450 (CYP74A)(13S)-hydroperoxy-linolenic acid (13-HPOT)Allene OxideChloroplast
Allene Oxide CyclaseAOCCyclaseAllene Oxide12-oxophytodienoic acid (12-OPDA)Chloroplast
12-oxophytodienoate Reductase 3OPR3Oxidoreductase12-oxophytodienoic acid (12-OPDA)3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)Peroxisome
Putative C-11 Hydroxylase-Cytochrome P450 (e.g., CYP94 family)Dihydrojasmonic acidThis compoundEndoplasmic Reticulum
Putative UDP-glucosyltransferaseUGTTransferaseThis compound, UDP-glucoseThis compound 11-β-D-glucosideCytosol

Amino Acid Conjugation and their Biological Implications in Plant Metabolism

This compound, also known as tuberonic acid or 12-hydroxyjasmonic acid (12-OH-JA), is a hydroxylated derivative of jasmonic acid (JA). While once considered primarily an inactive catabolite of the potent plant hormone jasmonoyl-isoleucine (JA-Ile), recent research has unveiled that 12-OH-JA can be conjugated to amino acids, and these conjugates possess distinct biological activities, playing a nuanced role in plant metabolism and signaling.

The conjugation of jasmonates with amino acids is a critical step in activating and modulating their signaling functions. The most well-characterized jasmonate-amino acid conjugate is JA-Ile, which is recognized by the F-box protein CORONATINE INSENSITIVE 1 (COI1), the receptor component of the jasmonate signaling pathway. nih.govnih.govnih.gov This binding initiates the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, leading to the expression of a wide array of jasmonate-responsive genes involved in plant defense and development. nih.gov

The biosynthesis of amino acid conjugates of 12-OH-JA follows the hydroxylation of JA or JA-Ile. The hydroxylation of JA-Ile to 12-hydroxyjasmonoyl-isoleucine (12-OH-JA-Ile) is catalyzed by cytochrome P450 enzymes from the CYP94 family. nih.gov Alternatively, 12-OH-JA itself can serve as a substrate for conjugation with amino acids. The enzyme responsible for conjugating JA to isoleucine is JASMONIC ACID RESISTANT 1 (JAR1). nih.govspringernature.com It is plausible that JAR1 or other related enzymes are also involved in the conjugation of 12-OH-JA to amino acids.

Biological Implications of 12-OH-JA-Amino Acid Conjugates

Contrary to earlier assumptions that hydroxylation leads to inactivation, 12-OH-JA-Ile has been demonstrated to be a bioactive molecule. nih.govnih.gov It can function as a ligand for the COI1-JAZ co-receptor complex, although its effects can differ from those of JA-Ile. nih.govnih.gov

Research has shown that the naturally occurring stereoisomer, (3R,7S)-12-OH-JA-Ile, effectively binds to the COI1-JAZ9 co-receptor, comparable to JA-Ile itself. nih.gov Exogenous application of 12-OH-JA-Ile can induce a subset of JA-responsive genes, promote anthocyanin accumulation, and stimulate trichome formation in Arabidopsis thaliana. nih.gov These findings suggest that 12-OH-JA-Ile is not merely an inactive intermediate destined for degradation but an active jasmonate signal that contributes to the plant's wound and defense responses. nih.gov

The bioactivity of 12-OH-JA-Ile appears to be involved in fine-tuning the jasmonate response. While JA-Ile triggers a strong, rapid defense reaction, 12-OH-JA-Ile may induce a weaker but more sustained expression of certain defense genes. nih.gov This suggests a model where the conversion of JA-Ile to 12-OH-JA-Ile serves to modulate the intensity and duration of the defense signal, allowing for a more calibrated response to environmental stresses. Mutants that overaccumulate 12-OH-JA-Ile have been observed to exhibit enhanced wound responses compared to wild-type plants with similar levels of JA-Ile, further supporting its role as an active signaling molecule. nih.gov

While isoleucine is the most predominantly studied amino acid conjugate of 12-OH-JA, the potential for conjugation with other amino acids and the biological roles of such conjugates remain an active area of investigation. The diversity of amino acid conjugates of other natural compounds suggests that a similar variety could exist for 12-OH-JA, each with potentially unique biological functions. researchgate.netnih.gov

Interactive Data Table: Known Amino Acid Conjugates of 12-Hydroxyjasmonic Acid and their Biological Functions

Compound NameAmino Acid ConjugateMethod of FormationBiological ActivityImplication in Plant Metabolism
This compound IsoleucineHydroxylation of JA-Ile by CYP94 enzymes or direct conjugation of 12-OH-JA by JAR1-like enzymes.ActiveFunctions as a ligand for the COI1-JAZ co-receptor, inducing a subset of jasmonate-responsive genes and contributing to wound and defense responses. nih.govnih.gov

Occurrence and Distribution in the Plant Kingdom

Natural Sources and Species-Specific Production

(-)-11-Hydroxy-9,10-dihydrojasmonic acid is a recognized plant metabolite. nih.gov Its presence has been confirmed in various plant species, highlighting its role within the broader jasmonate family of phytohormones. While extensive surveys across the plant kingdom are not abundant, specific studies have identified this compound and its derivatives in certain plants.

One notable example is the identification of its glycoside form, this compound 11-beta-D-glucoside, in Centella asiatica, a medicinal plant. ebi.ac.uk The existence of this glucoside strongly implies the metabolic presence of the aglycone, this compound, within this species. Jasmonates, as a class, are widespread, having been found in over 160 plant families, from ferns and bryophytes to flowering plants. nih.gov

The concentration of jasmonate compounds can vary significantly depending on the plant species, its developmental stage, and the specific tissue, with reported levels ranging from 10 to 100 ng/g of fresh weight. nih.gov Generally, younger plants and reproductive tissues tend to have higher concentrations of jasmonates. nih.gov

Table 1: Documented Natural Sources of this compound and its Derivatives
Plant SpeciesCompound FormReference
Centella asiaticaThis compound 11-beta-D-glucoside ebi.ac.uk

Tissue and Organ Localization Studies

The distribution of jasmonates within a plant is not uniform, with different compounds accumulating in specific tissues and organs. While specific localization studies for this compound are limited, the general patterns observed for other jasmonates provide valuable insights.

Jasmonic acid (JA) and its derivatives are often found in higher concentrations in actively growing and reproductive tissues. oup.com For instance, in soybean plants, the highest levels of JA are found in young leaves, flowers, and the pericarp of the fruit. nih.gov Similarly, in seedlings, the hypocotyl hook and plumules show elevated levels. mdpi.com In tomato plants, JA and its precursor, 12-oxo-phytodienoic acid (OPDA), as well as the enzymes involved in their synthesis, are localized in the vascular tissues, specifically the companion cell-sieve element complex. nih.gov This suggests that vascular bundles are key sites for jasmonate biosynthesis and transport. nih.gov

Metabolite profiling in Arabidopsis thaliana has revealed that various jasmonate derivatives are enriched in the midveins of wounded leaves. nih.gov Furthermore, jasmonates have been detected in the stems, roots, tubers, leaves, flowers, fruits, and pollen of various plants, often as conjugates with amino acids. frontiersin.org

Table 2: General Localization of Jasmonates in Plant Tissues and Organs
Plant Tissue/OrganGeneral Jasmonate AccumulationReference
Young LeavesHigh nih.gov
FlowersHigh nih.gov
Fruits (Pericarp)High nih.gov
Seedling Hypocotyl HookHigh mdpi.com
Vascular TissuesHigh (Biosynthesis Site) nih.gov
RootsPresent frontiersin.org
StemsPresent frontiersin.org
PollenPresent frontiersin.org

Induction and Regulation of this compound Accumulation under Stress Conditions

Jasmonates are key signaling molecules in plant responses to a wide range of biotic and abiotic stresses. nih.gov While direct evidence for the induction of this compound is not extensively documented, the regulation of the broader jasmonate metabolic network under stress is well-established and provides a framework for understanding its potential role.

Mechanical wounding and herbivore attacks are potent inducers of jasmonate biosynthesis. nih.gov For example, in Arabidopsis leaves, levels of 12-hydroxyjasmonic acid (12-OH-JA), a structurally related compound, accumulate after wounding and infection by the necrotrophic fungus Botrytis cinerea. nih.gov The enzymes responsible for the hydroxylation of JA, which leads to its inactivation and the down-regulation of defense responses, are themselves induced by JA, indicating a sophisticated feedback mechanism. nih.gov

Abiotic stresses also trigger changes in jasmonate levels. Drought stress has been shown to increase the endogenous JA content in plants like Arabidopsis, wheat, and citrus. nih.gov Similarly, salinity stress leads to an increase in JA levels in species such as Arabidopsis and tomato. nih.gov The application of methyl jasmonate (MeJA), a volatile derivative of JA, can enhance tolerance to various stresses by inducing the production of protective compounds and activating antioxidant enzyme systems. mdpi.comnih.gov

The accumulation of different jasmonate derivatives is highly dynamic and stress-specific. For instance, leaf injury in Arabidopsis leads to a rapid and transient accumulation of JA and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which is then quickly converted to oxidized derivatives. mdpi.com In contrast, infection with B. cinerea results in a profile dominated by unconjugated jasmonates. mdpi.com This differential regulation allows plants to fine-tune their responses to specific threats.

Table 3: General Induction of Jasmonate Accumulation by Stress Factors
Stress FactorEffect on Jasmonate LevelsPlant Species ExamplesReference
Mechanical WoundingIncreased accumulation of JA and its derivativesArabidopsis thaliana, Tomato nih.govnih.gov
Fungal Infection (Botrytis cinerea)Increased accumulation of 12-OH-JA and other jasmonatesArabidopsis thaliana nih.govmdpi.com
DroughtTransient increase in JA contentArabidopsis thaliana, Wheat, Citrus nih.gov
SalinityIncreased JA contentArabidopsis thaliana, Tomato nih.gov

Advanced Analytical Methodologies for Research on 11 Hydroxy 9,10 Dihydrojasmonic Acid

Chromatographic Separation Techniques for Isolation and Purification

The isolation and purification of (-)-11-Hydroxy-9,10-dihydrojasmonic acid from complex biological matrices is a critical first step in its analysis. Chromatographic techniques, which separate components of a mixture based on their differential distribution between a stationary and a mobile phase, are indispensable for this purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the preliminary separation and identification of jasmonates. In the analysis of jasmonic acid and its derivatives, High-Performance Thin-Layer Chromatography (HPTLC) has been demonstrated as a rapid and efficient method. For instance, jasmonic acid has been successfully separated and quantified using HPTLC on silica (B1680970) gel 60 F254 plates. A mobile phase consisting of isopropanol, ammonia, and water in a 10:1:1 (v/v) ratio has been effectively used, allowing for the clear separation of jasmonic acid. The detection and quantification are typically achieved by densitometric scanning at a specific wavelength, such as 295 nm. While specific Rf values for this compound are not widely reported, this methodology provides a solid foundation for its separation, with expected variations in polarity due to the additional hydroxyl group influencing its migration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a significant step up in resolution and efficiency for the purification and quantification of jasmonates. The technique is widely applied for the simultaneous analysis of multiple phytohormones, including jasmonic acid and its hydroxylated metabolites. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the separation of jasmonates, C18 columns are frequently employed. The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar compounds eluting earlier. While specific retention times are highly dependent on the exact chromatographic conditions, this compound, being more polar than dihydrojasmonic acid due to the hydroxyl group, would be expected to have a shorter retention time on a C18 column under typical reversed-phase conditions.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. This technique is particularly well-suited for the analysis of low-abundance phytohormones like jasmonates in complex plant extracts.

UHPLC methods for phytohormone analysis, including jasmonates, often utilize reversed-phase columns (e.g., C18) with a gradient elution of water and acetonitrile or methanol, both typically acidified with formic acid to enhance protonation for mass spectrometry detection. The enhanced resolving power of UHPLC allows for the separation of closely related isomers and metabolites, which is crucial for accurately profiling the diverse range of jasmonates present in a biological sample. The principles of separation are similar to HPLC, but the increased efficiency of UHPLC provides superior separation of compounds like this compound from other closely related jasmonates.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the definitive identification and quantification of the target compound. These methods provide detailed information about the molecular structure and abundance of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like jasmonates, a derivatization step is necessary to increase their volatility. This typically involves methylation of the carboxylic acid group to form the corresponding methyl ester.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS)

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS), often coupled with UHPLC, is a state-of-the-art technique for the analysis of polar and thermally labile compounds like phytohormones. db-thueringen.de ESI is a soft ionization technique that generates intact molecular ions, minimizing fragmentation during the ionization process. The QTOF mass analyzer provides high mass accuracy and resolution, enabling the determination of the elemental composition of the parent ion.

In a typical ESI-QTOF-MS/MS experiment for the analysis of this compound, the compound would first be ionized, likely forming a deprotonated molecule [M-H]- in negative ion mode. This precursor ion can then be selected in the quadrupole and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides valuable structural information. For a related compound, this compound 11-beta-D-glucoside, predicted mass spectrometry data suggests a deprotonated molecule [M-H]- at an m/z of 389.18172. nih.gov For the free acid, the deprotonated molecule [M-H]- would have a theoretical m/z of 227.1283. The fragmentation of this ion would likely involve losses of water (H2O) and carbon dioxide (CO2) from the carboxylic acid group, as well as characteristic cleavages of the pentyl side chain. This high-resolution mass spectral data is crucial for the unambiguous identification and structural elucidation of this compound in complex biological samples. db-thueringen.de

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical investigation of chiral molecules such as this compound. This method is predicated on the differential absorption of left- and right-circularly polarized light by a non-racemic sample. unipi.it The resulting CD spectrum provides information about the three-dimensional structure of the molecule, making it invaluable for determining absolute configurations. nih.govnih.gov

The application of CD, specifically Electronic Circular Dichroism (ECD), to a molecule like this compound relies on the presence of chromophores—parts of the molecule that absorb light—within its structure. The key chromophores in this compound are the carbonyl group (C=O) within the cyclopentanone (B42830) ring and the carboxyl group (-COOH) of the acetic acid side chain. These groups undergo electronic transitions (e.g., n→π* transitions) in the UV region, and when located in a chiral environment, they give rise to a characteristic CD signal. unipi.it

For a reliable assignment of the absolute configuration, experimental CD spectra are often compared with theoretical spectra generated through quantum chemical calculations. nih.govresearchgate.net This combination allows for an unambiguous determination of the molecule's stereochemistry by matching the signs and shapes of the experimental and calculated spectral bands. researchgate.net While vibrational circular dichroism (VCD) is another potent method for stereochemical analysis, ECD is often highly effective and straightforward for molecules containing suitable chromophores. nih.govresearchgate.net

Table 1: Application of Circular Dichroism (CD) for Stereochemical Analysis

ParameterDescriptionRelevance to this compound
Principle Measures the difference in absorption of left- and right-circularly polarized light.The molecule is chiral and will produce a unique CD spectrum based on its specific 3D arrangement.
Key Chromophores Carbonyl (C=O) group, Carboxyl (-COOH) group.These groups absorb UV light, producing the electronic transitions necessary for an ECD signal. unipi.it
Information Obtained Absolute configuration and conformation in solution.Determines the specific stereoisomer, in this case, the (-)-enantiomer with the (1R,2R) configuration.
Methodology Comparison of the experimental CD spectrum with spectra predicted by quantum chemical calculations.Provides a high degree of confidence in the stereochemical assignment. researchgate.net

Untargeted and Semi-Targeted Metabolomics Approaches for Profiling this compound and its Derivatives

Metabolomics provides a comprehensive snapshot of the small-molecule chemistry within a biological system. For the study of this compound and its related metabolites, both untargeted and semi-targeted approaches offer distinct advantages. futurelearn.com

Untargeted metabolomics aims to capture the broadest possible range of metabolites in a sample without pre-selection. futurelearn.com This hypothesis-generating strategy is ideal for discovering novel derivatives of this compound or for identifying unexpected metabolic changes in response to stimuli. The typical workflow involves sample extraction, analysis via high-resolution mass spectrometry (often coupled with liquid chromatography, LC-MS), and complex data analysis to find features that differ significantly between sample groups. frontiersin.org For instance, an untargeted analysis of plant tissues could reveal previously uncharacterized hydroxylated or conjugated forms of dihydrojasmonic acid that accumulate under specific stress conditions. frontiersin.orgnih.gov While powerful for discovery, a major challenge in untargeted studies is the structural elucidation of unknown compounds. futurelearn.com

Semi-targeted metabolomics occupies a middle ground, focusing on the analysis of a pre-defined, yet extensive, list of known compounds. futurelearn.com This approach offers higher throughput and more straightforward quantification than untargeted methods, often by using a single calibration curve for multiple chemically similar analytes. It is well-suited for profiling the dynamics of known jasmonate-family compounds, including this compound and its known derivatives like glucosides or amino acid conjugates. nih.govnih.gov This method provides quantitative or semi-quantitative data on how the levels of these specific compounds change over time or in response to various treatments.

Both approaches heavily rely on advanced analytical platforms, primarily UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), which offers the high sensitivity and resolution required to detect low-abundance phytohormones in complex biological matrices. creative-proteomics.comnih.gov

Table 2: Comparison of Metabolomics Approaches for Jasmonate Profiling

FeatureUntargeted MetabolomicsSemi-Targeted Metabolomics
Goal Comprehensive profiling to detect as many metabolites as possible; hypothesis generation. futurelearn.comQuantitative or semi-quantitative analysis of a large, but defined, set of known metabolites. futurelearn.com
Scope Global; aims to be all-inclusive.Broad, but focused on known chemical classes (e.g., all known jasmonates).
Compound Identification Performed after data acquisition; can be a significant bottleneck. futurelearn.comIdentities of target compounds are known prior to analysis.
Quantification Relative quantification (comparing peak areas). futurelearn.comSemi-quantitative (using shared calibration curves) or quantitative.
Primary Use Case Discovery of novel derivatives and metabolic pathways.Profiling dynamic changes in the levels of known jasmonate family members.
Example Application Identifying a novel hydroxylated jasmonate conjugate in a stressed plant. frontiersin.orgMeasuring the concentration changes of JA, JA-Ile, and this compound during pathogen attack. researchgate.net

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a definitive technique for mapping metabolic pathways by tracing the journey of atoms from a precursor molecule to a final product. This strategy is instrumental in elucidating the biosynthesis of complex natural products like this compound.

The methodology involves supplying a biological system (e.g., a plant, fungus, or cell culture) with a precursor molecule enriched with a stable isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). nih.gov The biosynthesis of jasmonates originates from the fatty acid, linolenic acid, through the octadecanoid pathway. wikipedia.org Therefore, to study the formation of this compound, one could administer ¹³C-labeled linolenic acid to the organism.

Following an incubation period, the organism's metabolites are extracted and analyzed, typically using mass spectrometry (MS). If this compound is synthesized from the labeled precursor, it will exhibit an increase in its molecular weight corresponding to the number of incorporated isotopic labels. By analyzing the mass shift in the target compound and potential intermediates, researchers can confirm precursor-product relationships and map the sequence of enzymatic steps in the pathway.

In addition to pathway elucidation, isotopically labeled compounds are crucial for quantitative studies. A labeled version of the target analyte, such as ¹³C- or ²H-labeled this compound, can be synthesized and used as an internal standard. usda.govmdpi.com Because the internal standard is chemically identical to the analyte, it co-elutes and ionizes similarly but is distinguished by its mass. This allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation and for variations in instrument response. usda.gov

Table 3: Hypothetical Isotopic Labeling Experiment to Trace Jasmonate Biosynthesis

StepDescriptionDetails
1. Precursor Selection & Labeling Choose a logical starting material in the proposed pathway and incorporate a stable isotope.Synthesize or procure [¹³C₁₈]-α-linolenic acid, a primary precursor for jasmonates. wikipedia.org
2. Administration Introduce the labeled precursor to the biological system under investigation.Feed the labeled linolenic acid to plant seedlings or a fungal culture known to produce jasmonates. nih.gov
3. Incubation Allow time for the organism's metabolic machinery to process the labeled precursor.Incubate the system for various time points (e.g., 6, 12, 24 hours) to capture intermediates and the final product.
4. Metabolite Extraction Extract small molecules from the biological matrix.Perform a standard phytohormone extraction using an appropriate solvent system.
5. Analysis Use a mass-sensitive analytical technique to detect the incorporation of the isotopic label.Analyze extracts using LC-MS/MS, screening for the expected mass-to-charge ratio (m/z) of labeled this compound and its intermediates.
6. Data Interpretation Confirm the presence of the label in the target compound and intermediates to validate the pathway.A mass increase corresponding to the incorporation of ¹³C atoms from the precursor would confirm the biosynthetic link.

Research Perspectives and Potential Applications in Plant Science

Elucidation of Molecular Mechanisms of Action

The molecular action of jasmonates is primarily understood through the core signaling pathway involving jasmonoyl-L-isoleucine (JA-Ile), the most bioactive form. This pathway is initiated when JA-Ile levels rise in response to stimuli such as herbivory or wounding. nih.govmdpi.com The hormone then acts as a molecular glue, facilitating the interaction between its co-receptors: the F-box protein CORONATINE INSENSITIVE 1 (COI1) and JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. exlibrisgroup.comnih.govmdpi.comoup.com This binding event tags the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.govmdpi.comoup.com

The degradation of JAZ repressors liberates transcription factors (TFs), most notably MYC2, which they were holding inactive. nih.govoup.com Once freed, these TFs can activate the expression of a wide array of jasmonate-responsive genes, leading to various physiological responses, including the production of defense compounds and growth inhibition. nih.govexlibrisgroup.com

The role of (-)-11-Hydroxy-9,10-dihydrojasmonic acid within this mechanism is likely one of signal modulation. Hydroxylation, such as that seen in 12-OH-JA-Ile, is often a catabolic step to attenuate the hormonal signal by creating a less active or inactive compound. nih.govmdpi.com However, some hydroxylated jasmonates can still be perceived by the COI1-JAZ co-receptor, sometimes with varying affinities for different JAZ subtypes. mdpi.com This suggests a mechanism for fine-tuning the plant's response, where specific hydroxylated forms could selectively regulate certain branches of the jasmonate signaling pathway. mdpi.com The dihydro- structure of the compound indicates it is a metabolite of jasmonic acid, likely involved in the turnover and homeostasis of the jasmonate signal pool.

Genetic and Genomic Approaches to Study this compound Biosynthesis and Signaling

Identifying the specific biological function and regulatory network of this compound relies on advanced genetic and genomic techniques. Reverse genetics, using mutants of key genes in the jasmonate pathway, has been instrumental in dissecting its core components. nih.gov For instance, coi1 mutants are insensitive to jasmonates and sterile, highlighting the central role of the COI1 receptor in nearly all JA-dependent functions. nih.gov Similarly, mutants with multiple jaz genes knocked out (e.g., jazD mutants) show constitutively active defense responses, confirming their role as repressors. mdpi.com

To study the specific biosynthesis of this compound, researchers would need to identify the specific cytochrome P450 monooxygenases or other hydroxylases responsible for the 11-hydroxylation step, and the reductases that produce the dihydro- form. Genomic approaches like RNA-seq analysis of plants under specific stress conditions could reveal candidate genes whose expression correlates with the production of this compound. nih.gov Genome-wide screening and protein-protein interaction studies can further map the connections between the core signaling components and upstream or downstream regulators. nih.gov

Table 1: Key Genes in the Jasmonate Biosynthesis and Signaling Pathway

Gene/Protein FamilyFunctionRelevance to Study
AOS (Allene Oxide Synthase)Catalyzes a key step in the biosynthesis of jasmonic acid from lipid precursors in the chloroplast. mdpi.comfrontiersin.orgEssential for producing the precursor to this compound.
AOC (Allene Oxide Cyclase)Catalyzes the cyclization of allene (B1206475) oxide, another crucial step in the biosynthetic pathway. frontiersin.orgPart of the core synthesis pathway leading to all jasmonates.
OPR3 (12-oxophytodienoate reductase3)Reduces the cyclopentenone ring in the final step of JA biosynthesis within the peroxisome. nih.govmdpi.comIts activity determines the flow towards jasmonic acid, the likely substrate for modification.
COI1 (Coronatine Insensitive 1)F-box protein that functions as the primary receptor for bioactive jasmonates like JA-Ile. nih.govmdpi.comoup.comKey to determining if this compound has signaling activity.
JAZ (Jasmonate-ZIM Domain)Family of repressor proteins that inhibit transcription factors in the absence of a JA signal. exlibrisgroup.comoup.comStudying interactions with specific JAZ subtypes could reveal a fine-tuning role.
MYC2 A primary transcription factor that is released upon JAZ degradation to activate JA-responsive genes. nih.govoup.comThe ultimate target of the core signaling pathway; its activation is a measure of JA response.
CYP94 Family Cytochrome P450 enzymes known to hydroxylate JA-Ile (e.g., at the C-12 position) to regulate its activity. nih.govmdpi.comA similar family of enzymes is likely responsible for the C-11 hydroxylation of dihydrojasmonic acid.

Strategies for Modulating Plant Resilience through Jasmonate Pathways

The jasmonate signaling pathway is a critical hub for regulating plant defenses against a wide range of biotic and abiotic stresses. mdpi.comnih.gov Consequently, modulating this pathway presents a promising strategy for enhancing crop resilience. Jasmonates are known to improve plant tolerance to drought, salinity, cold temperatures, and heavy metals. nih.govnih.govmdpi.com They achieve this by triggering a variety of defense mechanisms, including the strengthening of cell walls, production of secondary metabolites, and activation of antioxidant systems. mdpi.comnih.govresearchgate.net

Strategies to leverage this pathway for improved plant resilience include:

Genetic Engineering: Overexpression or silencing of key pathway genes can be used to fine-tune stress responses. For example, modifying the expression of specific JAZ proteins or transcription factors could potentially enhance defense without the significant growth trade-offs often associated with a constitutively active JA pathway. nih.gov

Targeted Chemical Application: While broad application of jasmonates can induce a defense response, it often comes at the cost of inhibiting growth. nih.gov A deeper understanding of specific metabolites like this compound could lead to the development of more targeted chemical inducers. If this compound plays a role in specific stress responses (e.g., against a particular pathogen or environmental stress), its application could trigger a desired defense pathway with fewer off-target effects.

Breeding Programs: Natural variation in jasmonate biosynthesis and signaling exists within plant species. Genomic selection and marker-assisted breeding can be used to select for varieties with optimized jasmonate pathways that confer enhanced resilience to specific local challenges.

Table 2: Examples of Modulating Jasmonate Pathways for Plant Resilience

StrategyTarget StressObserved Outcome in ResearchCitation
Exogenous MeJA ApplicationFungal Pathogens (e.g., Fusarium graminearum)Enhanced resistance in maize by activating JA pathway genes. nih.gov
Exogenous JA ApplicationCold StressReduced damage in banana and other crops by improving cell membrane stability and inducing cold-responsive genes. mdpi.comresearchgate.netnih.gov
Exogenous JA ApplicationDrought and SalinityIncreased antioxidative capacity and enhanced activity of antioxidant enzymes, protecting plants from oxidative damage. nih.govnih.gov
Genetic Modification (e.g., coi1 mutants)Moderate DroughtMutants showed insensitivity to drought-induced growth inhibition, suggesting a complex role for JA in balancing growth and stress. nih.gov
Bio-inoculants (Trichoderma)Biotic and Abiotic StressRoot colonization by Trichoderma can activate jasmonate-related defense pathways, enhancing plant resilience. mdpi.com

Future Directions in the Study of Hydroxylated Jasmonates in Plant Biology

The field of jasmonate biology is moving towards a more nuanced understanding of how signaling specificity is achieved. While the core COI1-JAZ-MYC module is well-established, the roles of the dozens of different jasmonate metabolites produced by plants are still largely unknown. nih.govoup.com The study of hydroxylated jasmonates like this compound is central to this next frontier of research.

Future research should focus on several key areas:

Biosynthetic and Catabolic Pathway Elucidation: A primary goal is the definitive identification of the enzymes responsible for the synthesis and degradation of this compound. This will allow for the creation of specific genetic tools to manipulate its levels in vivo and study the resulting phenotypes.

Receptor Specificity and Affinity: Quantitative biochemical assays are needed to determine if this compound can bind to the COI1 receptor and, if so, with which JAZ co-receptors it preferentially interacts. This could reveal if it plays a role in activating or deactivating specific branches of the JA signaling network. mdpi.com

Functional Specificity: It is crucial to determine under which specific physiological conditions (e.g., which stress, which developmental stage) this compound accumulates. This will provide critical clues to its function. Does it mediate defense against specific insects, pathogens, or abiotic stresses? Does it have a role in a specific developmental process?

Crosstalk with Other Hormones: Plant hormonal networks are highly interconnected. nih.govnih.gov Future studies must investigate how this compound integrates with other signaling pathways, such as those for salicylic (B10762653) acid, ethylene, and abscisic acid, to orchestrate a holistic plant response to environmental cues. nih.govnih.gov

By addressing these questions, researchers can move beyond a generalized view of jasmonate signaling and begin to understand the sophisticated chemical language that plants use to navigate their complex environments.

Q & A

Q. How can (-)-11-Hydroxy-9,10-dihydrojasmonic acid be identified and quantified in plant extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is the primary method for identification. Key parameters include retention time (RT), maximum mass-to-charge ratio (m/z), and HRMS-MS/MS fragmentation patterns. For example, the compound's glucosylated form (11-β-D-glucoside) was identified with RT = 17.8 min, m/z 434.1, and characteristic fragments at m/z 271.1 (aglycone) and 162.0 (glucose) . Quantification uses area fraction percentages under specific chromatographic conditions (e.g., 20–85% solvent gradients). Calibration curves with internal standards (e.g., deuterated analogs) improve accuracy.

Q. What is the biological relevance of this compound in plant systems?

  • Methodological Answer : The compound is a jasmonate derivative involved in plant stress responses and hormone signaling. Experimental designs often involve exogenous application to study its effects on secondary metabolite accumulation. For example, in Artemisia argyi, jasmonate-related compounds showed differential accumulation under abscisic acid (ABA) treatment, visualized via heatmaps comparing control and treated groups . Targeted metabolomics with LC-MS/MS or GC-MS is used to track changes in jasmonate pathways, including hydroxylated and glucosylated derivatives.

Advanced Research Questions

Q. How can computational methods predict the drug-likeness and pharmacokinetics of this compound?

  • Methodological Answer : Step 1 : Use tools like SwissADME to compute physicochemical properties (e.g., molecular weight = 212.29 g/mol, logP = 1.8) and Lipinski’s Rule of Five compliance (0 violations: MW < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) . Step 2 : Perform molecular docking (e.g., Molsoft ICM-Pro) to assess binding affinity to target proteins (e.g., α-amylase, α-glucosidase). The compound showed strong docking scores (-9.2 kcal/mol) comparable to acarbose (-8.5 kcal/mol), suggesting antidiabetic potential . Step 3 : Predict ADME properties. The compound exhibits low cytochrome P450 inhibition (no activity against CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4), indicating favorable hepatic metabolism and reduced toxicity risk .

Q. How do experimental results reconcile with computational predictions for this compound’s bioactivity?

  • Methodological Answer : Contradiction Analysis : While in silico studies predict antidiabetic activity via enzyme inhibition, in vitro validation is critical. For example, discrepancies may arise due to stereochemical specificity (e.g., enantiomeric purity) or solubility issues. Resolution Strategy :
  • Compare in vitro enzyme inhibition assays (e.g., α-glucosidase IC₅₀) with docking scores.
  • Use isotopic labeling (e.g., ¹⁴C-tracers) to study metabolic stability in hepatocyte models .
  • Validate plant-based bioactivity via gene expression profiling (e.g., qPCR for jasmonate-responsive genes like JAZ or MYC2) .

Q. What experimental strategies optimize the stability of this compound in storage?

  • Methodological Answer :
  • Storage Conditions : Store at +4°C in amber vials to prevent photodegradation. Avoid oxidizing agents, which may degrade the compound’s cyclopentane backbone .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to monitor degradation products (e.g., dihydrojasmonic acid or epoxy derivatives) .
  • Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage in plant tissue culture applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-11-Hydroxy-9,10-dihydrojasmonic acid
Reactant of Route 2
(-)-11-Hydroxy-9,10-dihydrojasmonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.